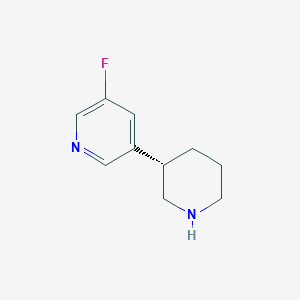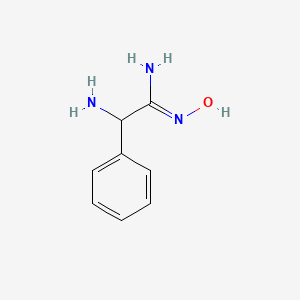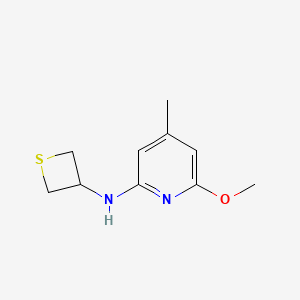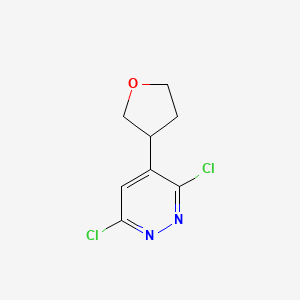
3,6-Dichloro-4-(tetrahydrofuran-3-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-4-(tetrahydrofuran-3-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with chlorine atoms at the 3rd and 6th positions and a tetrahydrofuran group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-(tetrahydrofuran-3-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with tetrahydrofuran under specific conditions. One common method includes:
Starting Materials: 3,6-dichloropyridazine and tetrahydrofuran.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-(tetrahydrofuran-3-yl)pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3rd and 6th positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The tetrahydrofuran group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Pyridazines: Products formed by nucleophilic substitution.
Oxidized or Reduced Derivatives: Products formed by oxidation or reduction reactions.
Cyclized Compounds: Products formed by cyclization reactions.
Scientific Research Applications
3,6-Dichloro-4-(tetrahydrofuran-3-yl)pyridazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-(tetrahydrofuran-3-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-4-isopropylpyridazine: Similar structure with an isopropyl group instead of a tetrahydrofuran group.
3,6-Dichloro-4-methylpyridazine: Similar structure with a methyl group instead of a tetrahydrofuran group.
Uniqueness
3,6-Dichloro-4-(tetrahydrofuran-3-yl)pyridazine is unique due to the presence of the tetrahydrofuran group, which can impart different chemical and biological properties compared to other substituted pyridazines. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8Cl2N2O |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
3,6-dichloro-4-(oxolan-3-yl)pyridazine |
InChI |
InChI=1S/C8H8Cl2N2O/c9-7-3-6(8(10)12-11-7)5-1-2-13-4-5/h3,5H,1-2,4H2 |
InChI Key |
AOYMQSDDBFFULR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=CC(=NN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


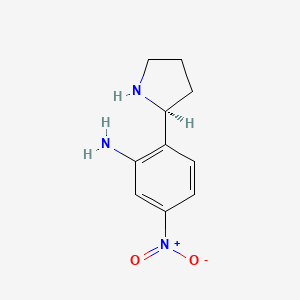
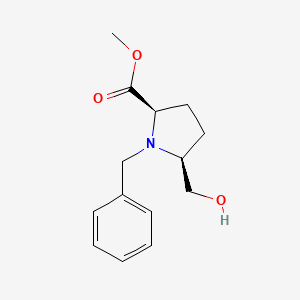
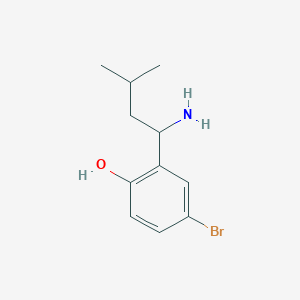
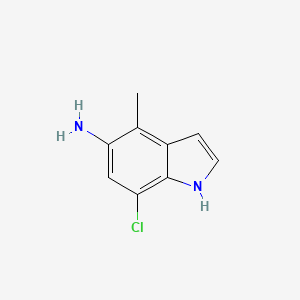

![4-(tert-Butoxycarbonyl)-7-oxo-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B13327197.png)
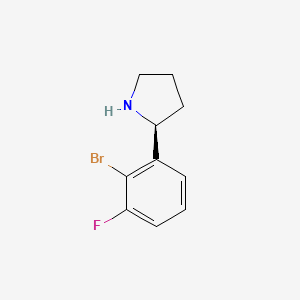
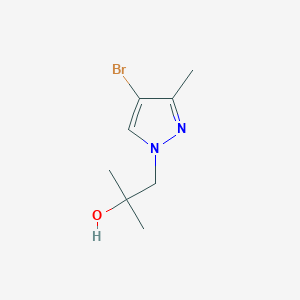
![(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13327232.png)
![Tert-butyl 1-isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13327244.png)
